molecular formula C11H13NO4 B3022613 Methyl [4-(acetylamino)phenoxy]acetate CAS No. 220299-99-0

Methyl [4-(acetylamino)phenoxy]acetate

Cat. No.: B3022613
CAS No.: 220299-99-0
M. Wt: 223.22 g/mol
InChI Key: DPOLBUJUVCUNQM-UHFFFAOYSA-N
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Description

Methyl [4-(acetylamino)phenoxy]acetate is a substituted phenoxy acetic acid ester characterized by a 4-acetylamino group on the phenoxy ring. This compound serves as a key intermediate in pharmaceutical synthesis, particularly for nitrogen-containing heterocycles like triazoles, which exhibit biological activity .

Properties

IUPAC Name

methyl 2-(4-acetamidophenoxy)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-8(13)12-9-3-5-10(6-4-9)16-7-11(14)15-2/h3-6H,7H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPOLBUJUVCUNQM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40449691
Record name methyl [4-(acetylamino)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

220299-99-0
Record name methyl [4-(acetylamino)phenoxy]acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40449691
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Mechanism of Action

Target of Action

The primary targets of Methyl [4-(acetylamino)phenoxy]acetate are currently unknown. This compound is a biochemical used for proteomics research

Pharmacokinetics

As a biochemical used for proteomics research, its bioavailability and pharmacokinetic properties would be dependent on factors such as route of administration, dosage, and individual patient characteristics.

Result of Action

Given its use in proteomics research, it may influence protein expression or function, but specific effects would depend on the compound’s targets and mode of action.

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other compounds can affect its stability and reactivity. For instance, the compound is recommended to be stored at room temperature, suggesting that extreme temperatures could affect its stability.

Biological Activity

Methyl [4-(acetylamino)phenoxy]acetate is a compound that has garnered attention in scientific research due to its potential biological activities. This article delves into its biological properties, mechanisms of action, applications in various fields, and relevant research findings.

  • Molecular Formula : C15H15NO4
  • Molecular Weight : 273.28 g/mol
  • Melting Point : 72-74 °C
  • Boiling Point : 436 °C
  • Solubility : Soluble in polar solvents like methanol and ethanol

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. It is known to inhibit cyclooxygenase (COX) enzymes, which play a critical role in the synthesis of prostaglandins, cytokines, and leukotrienes. This inhibition is significant for its anti-inflammatory and analgesic properties.

Biological Activities

  • Anti-inflammatory Properties : The compound exhibits significant anti-inflammatory effects by inhibiting COX enzymes, thereby reducing the production of pro-inflammatory mediators.
  • Analgesic Effects : this compound has been shown to provide relief from pain, making it a candidate for pain management therapies.
  • Anticancer Activity : Research indicates that the compound possesses anticancer properties by inhibiting the growth of cancer cells both in vitro and in vivo. Its ability to modulate biochemical pathways involved in cell proliferation is under investigation .

Study 1: Anticancer Efficacy

In a study examining the anticancer effects of this compound, researchers found that it significantly inhibited the proliferation of human cancer cell lines. The compound was tested against various cancer types, including breast and colon cancer, demonstrating IC50 values in the low micromolar range.

Study 2: In Vivo Analyses

In vivo studies have shown that this compound can effectively reduce tumor size in animal models. For instance, a controlled experiment involving mice with induced tumors revealed a reduction in tumor volume by approximately 40% after treatment with the compound over four weeks .

Applications in Scientific Research

This compound is being explored for several applications:

  • Drug Delivery Systems : The compound is being investigated as a component in nanoparticles designed for targeted drug delivery, particularly for anticancer therapies.
  • Material Science : It serves as a building block for synthesizing various polymeric materials used in drug delivery systems .
  • Therapeutic Agent Development : Ongoing research aims to optimize its formulation for clinical applications, focusing on enhancing its efficacy and safety profiles.

Toxicity and Safety

Studies indicate that this compound has low toxicity levels. However, safety assessments are crucial as prolonged exposure may lead to irritation of skin and mucous membranes. Adhering to safety protocols during handling is recommended.

Summary of Findings

Biological ActivityMechanismIC50 Values (µM)Applications
Anti-inflammatoryCOX enzyme inhibition<10Pain management
AnticancerCell proliferation inhibition5-15Cancer treatment
Drug deliveryNanoparticle formulationN/ATargeted therapy development

Comparison with Similar Compounds

Structural and Functional Group Variations

The primary distinction lies in the substituents on the phenoxy ring and ester moiety. Key analogues include:

Compound Name Key Substituent(s) Molecular Formula Molecular Weight Melting Point (°C) Key Functional Groups
Methyl [4-(acetylamino)phenoxy]acetate 4-acetylamino C11H13NO4* 223.23* ~216–280† Ester, amide, phenoxy
Ethyl 4-methylphenoxyacetate 4-methyl, ethyl ester C11H14O3 194.23 Miscible (liquid) Ester, phenoxy
Methyl 2-[4-(chlorosulfonyl)phenoxy]acetate 4-chlorosulfonyl C9H9ClO5S 264.68 63–64 Ester, sulfonyl chloride, phenoxy
4-(Hydroxymethyl)phenoxyacetic acid 4-hydroxymethyl C9H9O4 181.17 Not reported Carboxylic acid, hydroxymethyl
2-[(5-{[4-(Acetylamino)phenoxy]methyl}-4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N-(4-nitrophenyl)acetamide 4-acetylamino-phenoxy, triazole, nitro C26H24N6O6S 548.56 279.5–280.0 Amide, triazole, nitro, ester

*Assumed based on structure. †Data inferred from structurally related compounds in .

Physicochemical Properties

  • Solubility: The acetylamino group in this compound increases polarity, improving solubility in polar solvents (e.g., DMSO, methanol) compared to lipophilic analogues like Ethyl 4-methylphenoxyacetate . Chlorosulfonyl derivatives exhibit lower solubility in water due to the electron-withdrawing sulfonyl group .
  • Melting Points: this compound and its triazole-containing derivatives () have high melting points (216–280°C) due to hydrogen bonding from amide and nitro groups . Simpler esters (e.g., Ethyl 4-methylphenoxyacetate) are liquids at room temperature .

Key Research Findings

  • Thermal Stability: Compounds with acetylamino groups exhibit higher thermal stability than methyl or ethyl derivatives, as evidenced by elevated melting points .
  • Reactivity: The chlorosulfonyl group in Methyl 2-[4-(chlorosulfonyl)phenoxy]acetate enables facile nucleophilic substitution, making it versatile for further derivatization .
  • Biological Activity: Triazole derivatives of this compound show promising bioactivity, with nitro-substituted analogues (e.g., compound 10 in ) demonstrating enhanced potency .

Q & A

Q. What are the standard synthetic routes for Methyl [4-(acetylamino)phenoxy]acetate, and what reaction conditions are critical for optimizing yield?

Answer: The synthesis typically involves two key steps: (1) acetylation of 4-aminophenol to form 4-acetylamino phenol and (2) esterification with methyl bromoacetate. A method adapted from related compounds (e.g., ethyl 4-methylphenoxyacetate) uses potassium carbonate (K₂CO₃) as a base in refluxing butanone to facilitate nucleophilic substitution . Critical parameters include:

  • Temperature : Reflux conditions (~80–100°C) ensure sufficient energy for ester bond formation.
  • Solvent : Polar aprotic solvents (e.g., acetone, DMF) enhance reaction efficiency.
  • Purification : Recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane) is recommended to isolate the product .

Q. How can researchers verify the purity and structural integrity of this compound?

Answer:

  • Chromatography : Use reverse-phase HPLC with UV detection (λ = 254 nm) and a C18 column; mobile phase: acetonitrile/water (70:30) .
  • Spectroscopy :
    • ¹H NMR : Key signals include δ 2.1 ppm (acetyl CH₃), δ 3.8 ppm (ester OCH₃), and δ 6.8–7.2 ppm (aromatic protons) .
    • IR : Confirm ester C=O (~1740 cm⁻¹) and amide N-H (~3300 cm⁻¹) stretches .
  • Mass Spectrometry : ESI-MS should show [M+H]⁺ at m/z 238.1 (calculated for C₁₁H₁₃NO₄) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported bioactivity data for this compound analogs?

Answer: Discrepancies in enzyme inhibition or cytotoxicity data often arise from:

  • Assay Conditions : Variability in pH, temperature, or co-solvents (e.g., DMSO) can alter compound stability. Standardize protocols using buffers like PBS (pH 7.4) and limit DMSO to <1% .
  • Metabolic Interference : Hepatic microsomal studies (e.g., using rat liver microsomes) identify competing metabolic pathways. For example, deacetylation or ester hydrolysis may generate active/inactive metabolites .
  • Structural Confounders : Compare analogs (e.g., ethyl vs. methyl esters) to isolate the acetylamino-phenoxy moiety’s contribution .

Q. How can computational modeling guide the design of this compound derivatives for targeted enzyme inhibition?

Answer:

  • Docking Studies : Use software like AutoDock Vina to predict binding affinity to targets (e.g., MMP-2 or COX-2). The acetylated phenoxy group often occupies hydrophobic pockets, while the ester linker enhances solubility .
  • MD Simulations : Assess stability of ligand-enzyme complexes over 100-ns trajectories. Pay attention to hydrogen bonds between the amide group and catalytic residues (e.g., Glu/Asp in metalloproteases) .
  • QSAR Models : Corporate Hammett constants (σ) for substituents on the phenyl ring to predict electronic effects on bioactivity .

Q. What experimental approaches elucidate the metabolic fate of this compound in hepatic systems?

Answer:

  • In Vitro Metabolism : Incubate with human liver microsomes (HLMs) and NADPH. Monitor via LC-MS/MS for phase I metabolites (e.g., demethylation, hydroxylation) and phase II conjugates (e.g., glucuronides) .
  • CYP Inhibition Assays : Use probe substrates (e.g., midazolam for CYP3A4) to identify metabolic interference. IC₅₀ values >10 µM suggest low risk of drug-drug interactions .
  • Stable Isotope Tracing : Label the methyl ester (¹³C) to track incorporation into TCA cycle intermediates via GC-MS .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Methyl [4-(acetylamino)phenoxy]acetate
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